N-[2-(cyclohexylcarbamoyl)phenyl]-1-[(3-methylbenzyl)sulfonyl]piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(cyclohexylcarbamoyl)phenyl]-1-[(3-methylbenzyl)sulfonyl]piperidine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring substituted with a sulfonyl group and a carboxamide group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(cyclohexylcarbamoyl)phenyl]-1-[(3-methylbenzyl)sulfonyl]piperidine-4-carboxamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation, using reagents like sulfonyl chlorides in the presence of a base such as triethylamine.
Attachment of the Carboxamide Group: The carboxamide group is formed through an amidation reaction, where an amine reacts with a carboxylic acid derivative, often facilitated by coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Cyclohexylcarbamoyl Substitution: The cyclohexylcarbamoyl group is introduced through a reaction between cyclohexyl isocyanate and an appropriate amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using large-scale reactors with efficient mixing and temperature control.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonyl group, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid, halogens, Lewis acids as catalysts.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Nitro or halogenated aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, N-[2-(cyclohexylcarbamoyl)phenyl]-1-[(3-methylbenzyl)sulfonyl]piperidine-4-carboxamide is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of sulfonyl and carboxamide groups in various chemical reactions.
Biology
Biologically, this compound may be investigated for its potential as a pharmacological agent. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its ability to modulate biological pathways might make it useful in treating certain diseases or conditions.
Industry
Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism by which N-[2-(cyclohexylcarbamoyl)phenyl]-1-[(3-methylbenzyl)sulfonyl]piperidine-4-carboxamide exerts its effects would depend on its specific application. Generally, it could interact with molecular targets such as enzymes, altering their activity. The sulfonyl and carboxamide groups might play crucial roles in binding to these targets, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
N-[2-(cyclohexylcarbamoyl)phenyl]-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide: Similar structure but with a thiophene ring instead of a benzyl group.
N-[2-(cyclohexylcarbamoyl)phenyl]-1-(methylsulfonyl)piperidine-4-carboxamide: Similar structure but with a methylsulfonyl group.
Uniqueness
N-[2-(cyclohexylcarbamoyl)phenyl]-1-[(3-methylbenzyl)sulfonyl]piperidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclohexylcarbamoyl and 3-methylbenzylsulfonyl groups differentiates it from other similar compounds, potentially leading to unique reactivity and interactions with biological targets.
This comprehensive overview highlights the significance of this compound in various scientific domains
Properties
Molecular Formula |
C27H35N3O4S |
---|---|
Molecular Weight |
497.7 g/mol |
IUPAC Name |
N-[2-(cyclohexylcarbamoyl)phenyl]-1-[(3-methylphenyl)methylsulfonyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C27H35N3O4S/c1-20-8-7-9-21(18-20)19-35(33,34)30-16-14-22(15-17-30)26(31)29-25-13-6-5-12-24(25)27(32)28-23-10-3-2-4-11-23/h5-9,12-13,18,22-23H,2-4,10-11,14-17,19H2,1H3,(H,28,32)(H,29,31) |
InChI Key |
DENILROTQXQHEU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)N2CCC(CC2)C(=O)NC3=CC=CC=C3C(=O)NC4CCCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.